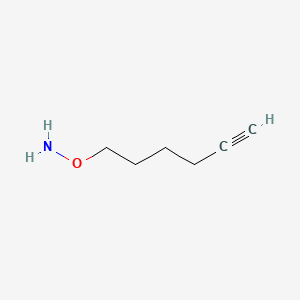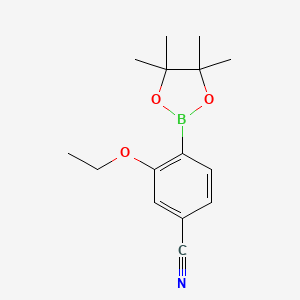![molecular formula C11H10F3NO B13908861 (1S)-1-methyl-4-methylene-7-(trifluoromethyl)-1H-pyrano[4,3-c]pyridine](/img/structure/B13908861.png)
(1S)-1-methyl-4-methylene-7-(trifluoromethyl)-1H-pyrano[4,3-c]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S)-1-methyl-4-methylene-7-(trifluoromethyl)-1H-pyrano[4,3-c]pyridine is a complex organic compound characterized by its unique structural features
準備方法
The synthesis of (1S)-1-methyl-4-methylene-7-(trifluoromethyl)-1H-pyrano[4,3-c]pyridine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The initial step involves the formation of the pyridine ring through a cyclization reaction.
Introduction of the Methylene Group: The methylene group is introduced via a Wittig reaction, which involves the reaction of a phosphonium ylide with an aldehyde.
Trifluoromethylation: The trifluoromethyl group is introduced using a reagent such as trifluoromethyl iodide under specific conditions.
Final Cyclization: The final step involves the cyclization of the intermediate compounds to form the pyrano[4,3-c]pyridine structure.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
化学反応の分析
(1S)-1-methyl-4-methylene-7-(trifluoromethyl)-1H-pyrano[4,3-c]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the methylene or trifluoromethyl groups, leading to the formation of various substituted derivatives.
Addition: The compound can undergo addition reactions with electrophiles or nucleophiles, forming new carbon-carbon or carbon-heteroatom bonds.
Common reagents and conditions used in these reactions include solvents like dichloromethane or tetrahydrofuran, catalysts such as palladium or platinum, and specific temperature and pressure conditions to optimize the reaction outcomes.
科学的研究の応用
(1S)-1-methyl-4-methylene-7-(trifluoromethyl)-1H-pyrano[4,3-c]pyridine has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, anti-cancer, and anti-microbial properties.
Material Science: It is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), due to its unique electronic properties.
Biological Studies: Researchers investigate its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic applications.
Chemical Synthesis: It serves as a building block in the synthesis of more complex organic molecules, enabling the development of new synthetic methodologies and reaction mechanisms.
作用機序
The mechanism of action of (1S)-1-methyl-4-methylene-7-(trifluoromethyl)-1H-pyrano[4,3-c]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, thereby exerting anti-cancer effects. Additionally, its trifluoromethyl group can enhance its binding affinity and selectivity towards specific targets, contributing to its overall biological activity.
類似化合物との比較
(1S)-1-methyl-4-methylene-7-(trifluoromethyl)-1H-pyrano[4,3-c]pyridine can be compared with other similar compounds, such as:
Pyrano[4,3-c]pyridine Derivatives: These compounds share the same core structure but differ in the substituents attached to the pyridine or pyrano rings. The presence of the trifluoromethyl group in this compound imparts unique electronic and steric properties, enhancing its biological activity and stability.
Trifluoromethylated Compounds: Compounds with trifluoromethyl groups are known for their increased lipophilicity and metabolic stability. This compound stands out due to its specific structural arrangement, which influences its reactivity and interaction with biological targets.
Methylene-Containing Compounds: The presence of the methylene group in this compound allows for unique reactivity patterns, such as nucleophilic addition or substitution reactions, distinguishing it from other compounds with different functional groups.
特性
分子式 |
C11H10F3NO |
|---|---|
分子量 |
229.20 g/mol |
IUPAC名 |
(1S)-1-methyl-4-methylidene-7-(trifluoromethyl)-1H-pyrano[4,3-c]pyridine |
InChI |
InChI=1S/C11H10F3NO/c1-6-5-16-7(2)8-3-10(11(12,13)14)15-4-9(6)8/h3-4,7H,1,5H2,2H3/t7-/m0/s1 |
InChIキー |
IKCGUGWOZWOAGI-ZETCQYMHSA-N |
異性体SMILES |
C[C@H]1C2=CC(=NC=C2C(=C)CO1)C(F)(F)F |
正規SMILES |
CC1C2=CC(=NC=C2C(=C)CO1)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-amino-9-[(2R,3R,4S,5R)-4-ethynyl-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B13908778.png)
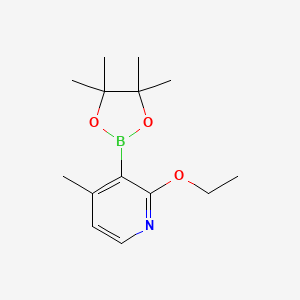
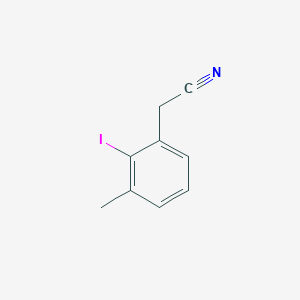

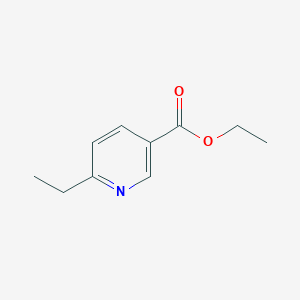
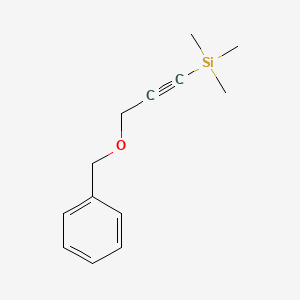
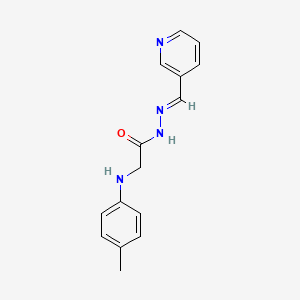
![[(2R)-1,2,4-trimethylpiperazin-2-yl]methanol](/img/structure/B13908806.png)


